molecular formula C18H16N2O4S B2822960 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 922555-62-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2822960
CAS No.: 922555-62-2
M. Wt: 356.4
InChI Key: WTHKIRBGXCLBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked to a 6-ethoxybenzothiazole core via an acetamide bridge. This specific structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery, known to yield derivatives with a wide spectrum of biological activities . Particularly, 2-aminobenzothiazole derivatives have been extensively investigated as a versatile template for developing novel therapeutic agents . The incorporation of the 6-ethoxy and benzodioxole substituents in this compound is designed to fine-tune its electronic properties, lipophilicity, and binding interactions with biological targets. Research into analogous benzothiazole compounds has highlighted their promise as antibacterial agents. Some closely related benzothiazole derivatives have demonstrated potent activity against a broad range of Gram-positive and Gram-negative pathogens . Furthermore, certain benzothiazole ethyl urea derivatives have been identified as potent dual inhibitors of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial agents. Inhibition of these targets can lead to the effective suppression of bacterial growth, making this compound highly valuable for researching new mechanisms to overcome antibiotic resistance . This compound is supplied for research applications only and is intended for use in investigating new antimicrobial therapies, exploring mechanisms of antibiotic resistance, and conducting structure-activity relationship (SAR) studies. This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-22-12-4-5-13-16(9-12)25-18(19-13)20-17(21)8-11-3-6-14-15(7-11)24-10-23-14/h3-7,9H,2,8,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKIRBGXCLBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Benzo[d]thiazole Unit: This involves the condensation of o-aminothiophenol with ethyl bromoacetate, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the benzo[d]thiazole derivative using an acylation reaction, typically in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Benzothiazole Derivatives with Nitro vs. Ethoxy Substituents

  • N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivatives (e.g., compound 6d from ):
    • The nitro group at the 6-position of benzothiazole introduces strong electron-withdrawing effects, enhancing binding affinity to VEGFR-2 kinase (IC₅₀ = 0.12 µM) .
    • Comparatively, the 6-ethoxy group in the target compound reduces electrophilicity but increases steric bulk, which may affect target selectivity or metabolic stability .

Benzodioxole-Acetamide Hybrids

  • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(aryl/alkyl)-2-oxoacetamides (e.g., compounds 4p–4u from ):
    • These analogs replace the benzothiazole with diverse aryl/alkyl groups (e.g., 4-methoxyphenyl, tert-butyl). The absence of the benzothiazole ring diminishes kinase inhibition but improves solubility (e.g., 4s with tert-butyl: Rf = 0.30 in n-hexane/EtOAc) .
    • The target compound’s benzothiazole moiety likely enhances protein binding via π-π stacking or hydrogen bonding, as seen in benzothiazole-based kinase inhibitors .

Pharmacokinetic and Toxicity Considerations

  • Nitro-substituted analogs (e.g., 6d ) may face metabolic challenges, as nitro groups are prone to reduction into reactive intermediates .
  • Ethoxy substituents , as in the target compound, are generally metabolically stable, with slower oxidative dealkylation compared to methoxy groups .
  • Benzothiazole-containing compounds (e.g., 5d ) often exhibit moderate plasma protein binding (60–80%), which the target compound may share due to structural similarities .

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its synthesis, biological activities, and the underlying mechanisms through which it exerts its effects.

  • Molecular Formula : C18H16N2O4S
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 922555-62-2

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with ethoxybenzo[d]thiazole derivatives. The synthesis typically employs standard organic chemistry techniques including nucleophilic substitution and acylation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating similar benzo[d][1,3]dioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Assessment via annexin V-FITC assays indicated that treated cells undergo apoptosis, as evidenced by morphological changes and increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase, which contributes to its antiproliferative effects .

Neuroprotective Effects

In addition to its anticancer properties, this compound exhibits neuroprotective activities. Research on similar compounds suggests that they may act as antioxidants and acetylcholinesterase inhibitors, thereby providing neuroprotection against oxidative stress and neurodegenerative conditions .

Case Studies

Several case studies have investigated the biological activity of derivatives related to this compound:

  • Case Study on Antioxidant Activity : A study demonstrated that compounds with similar structures showed significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models.
  • Neuroprotective Study : In vivo studies indicated that certain derivatives could mitigate gamma radiation-induced brain damage by restoring neurotransmitter levels and improving behavioral outcomes in irradiated mice .

Q & A

Q. Critical parameters :

  • Temperature : Optimal range of 60–80°C for amidation to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Catalysts : Bases (e.g., triethylamine) improve nucleophilicity in thioether formation .
  • Analytical monitoring : HPLC and NMR track reaction progress and purity (>95% by HPLC) .

Basic: How is structural characterization performed, and what analytical techniques confirm molecular integrity?

Q. Methodology :

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from benzo[d][1,3]dioxole and thiazole), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 2.1–2.5 ppm (acetamide -CH₂) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm confirm the acetamide group .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (e.g., m/z 413.1) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dimer formation via N–H⋯N bonds) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Q. Approaches :

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds to normalize data .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to cross-validate results .
  • Dose-response analysis : Identify EC₅₀/IC₅₀ values to account for potency variations due to concentration differences .
  • Structural analogs : Compare activity trends with derivatives (see Table 1) to isolate critical pharmacophores .

Advanced: How can computational modeling predict target interactions?

Q. Methodology :

  • Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., COX-2 or EGFR kinases). The benzo[d][1,3]dioxole moiety often occupies hydrophobic pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity to guide design .

Basic: What in vitro assays evaluate pharmacological potential?

Q. Common assays :

  • Cytotoxicity : MTT assay in cancer lines (e.g., MCF-7, IC₅₀ ~12 µM) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ of 8 µM against Aurora B kinase) .
  • Antimicrobial screening : MIC determination against S. aureus or E. coli .

Advanced: What structural analogs affect bioactivity?

Q. Table 1: Structural analogs and bioactivity trends

Compound ModificationBioactivity Change vs. Parent CompoundReference
Replacement of ethoxy with fluorineIncreased cytotoxicity (IC₅₀ ↓30%)
Propanamide instead of acetamideReduced solubility; activity retained
Methyl substitution on thiazoleEnhanced antimicrobial potency

Basic: What stability profiles and degradation characterization methods are used?

Q. Stability assessment :

  • pH stability : Incubate at pH 2–9; HPLC monitors degradation (t½ >24 hrs at pH 7.4) .
  • Thermal stability : Store at 40°C for 4 weeks; <5% degradation by NMR .
  • Degradation products : LC-MS identifies hydrolyzed acetamide or oxidized thiazole byproducts .

Advanced: How are multi-step syntheses optimized for scalability?

Q. Optimization strategies :

  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing by-products (yield ↑15%) .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thioether formation .
  • By-product minimization : TLC-guided solvent extraction removes unreacted intermediates .

Basic: What spectroscopic features confirm synthesis success?

  • IR spectroscopy : Peaks at 1660–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C in benzo[d][1,3]dioxole) .
  • ¹H NMR : Integration ratios confirm substituent stoichiometry (e.g., 1:2 for ethoxy protons) .

Advanced: What in vivo models assess pharmacokinetics and toxicity?

Q. Models and parameters :

  • Rodent studies : Oral bioavailability (~45%) and t½ (~6 hrs) in Sprague-Dawley rats .
  • Toxicology : ALT/AST levels and histopathology evaluate hepatic toxicity at 50–100 mg/kg doses .
  • BBB permeability : Brain-plasma ratio >0.3 in murine models suggests CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.